molecular formula C19H13BrN6O3 B2406679 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251629-38-5

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2406679
CAS RN: 1251629-38-5
M. Wt: 453.256
InChI Key: VKYGBRBUGZDWPM-UHFFFAOYSA-N
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Description

The compound is a triazole-pyrimidine hybrid . Triazoles are nitrogenous heterocyclic compounds that have a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

Triazoles are planar and aromatic . They are highly soluble in water . In aqueous solution, triazoles tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Dürüst et al. (2012) discussed the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, including derivatives similar to the compound . These compounds exhibited anti-protozoal and anti-cancer activities (Dürüst et al., 2012).

Chemical Properties and Reactions

  • A study focused on the oxidation of 1,3,5-trisubstituted pyrazolines using a similar compound as an oxidizing agent. This reaction occurred under mild conditions, demonstrating the compound's utility in chemical synthesis (Zolfigol et al., 2006).

Antimicrobial and Antifungal Applications

  • Research by Holota et al. (2020) explored the antimicrobial activity of compounds derived from interactions involving 1,2,4-triazole-3(5)-thiol and derivatives like the compound of interest. These compounds were tested against various bacteria and yeasts, showing significant antimicrobial properties (Holota et al., 2020).

Antileishmanial Activity

  • A study by Ustabaş et al. (2020) synthesized a compound with a structure containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, similar to the compound . The synthesized compound showed significant antileishmanial activity (Ustabaş et al., 2020).

Inhibitory Mechanisms

  • Jiang and Hansen (2011) studied sixteen disubstituted 1,2,3-triazoles, similar to the compound , as inhibitors against caspase-3. The study found two potent inhibitors demonstrating the potential of such compounds in inhibitory mechanisms (Jiang & Hansen, 2011).

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form a variety of non-covalent bonds with enzymes and receptors .

Mode of Action

They are capable of inhibiting both AChE and BuChE activities , which suggests that they may interfere with neurotransmission in the nervous system.

Biochemical Pathways

Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

Triazole compounds are known for their low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties suggest that this compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Triazole compounds are known for their stability in both acidic and basic conditions , suggesting that this compound may be stable across a range of environmental conditions.

properties

IUPAC Name

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN6O3/c20-12-6-4-5-11(9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-7-2-1-3-8-13/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYGBRBUGZDWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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